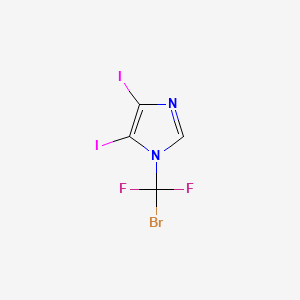
1-(bromodifluoromethyl)-4,5-diiodo-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromodifluoromethyl)-4,5-diiodo-1H-imidazole is a unique compound characterized by the presence of bromodifluoromethyl and diiodo groups attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the bromodifluoromethyl group, followed by iodination to introduce the diiodo groups . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(Bromodifluoromethyl)-4,5-diiodo-1H-imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl and diiodo groups can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized imidazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
1-(Bromodifluoromethyl)-4,5-diiodo-1H-imidazole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic properties.
Materials Science: It can be used in the development of advanced materials with unique electronic and optical properties.
Chemical Biology: The compound can serve as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(bromodifluoromethyl)-4,5-diiodo-1H-imidazole involves its interaction with specific molecular targets and pathways. The bromodifluoromethyl and diiodo groups can modulate the compound’s reactivity and binding affinity, influencing its biological activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated imidazole derivatives, such as:
Uniqueness
1-(Bromodifluoromethyl)-4,5-diiodo-1H-imidazole is unique due to the specific combination of bromodifluoromethyl and diiodo groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Biological Activity
1-(Bromodifluoromethyl)-4,5-diiodo-1H-imidazole is a halogenated imidazole derivative notable for its complex structure, which includes bromine, iodine, and difluoromethyl groups. This unique arrangement enhances its potential biological activities, making it a subject of interest in medicinal chemistry.
The compound's reactivity is significantly influenced by its electron-withdrawing halogen substituents. These groups can facilitate nucleophilic substitution reactions, potentially allowing the compound to interact with various biological targets. The presence of multiple halogens also suggests a capacity for diverse biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant biological activity. Similar compounds have demonstrated efficacy against various bacterial strains and fungi, suggesting potential applications in drug development.
Table 1: Comparison of Biological Activities of Halogenated Imidazoles
| Compound Name | Activity Type | Notable Effects |
|---|---|---|
| This compound | Antimicrobial | Potential efficacy against bacteria and fungi |
| 4-Iodo-1H-imidazole | Antifungal | Effective against Candida species |
| 2-Bromo-4,5-diiodo-1H-imidazole | Antibacterial | Inhibitory activity against Staphylococcus aureus |
| 5-Fluoro-1H-imidazole | Anticancer | Induces apoptosis in cancer cell lines |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
- DNA Interaction : The imidazole core can interact with DNA, potentially leading to the disruption of replication processes.
- Cell Membrane Disruption : The lipophilicity conferred by the difluoromethyl group may enhance the compound's ability to penetrate cell membranes.
Case Studies and Research Findings
Research has highlighted the potential of halogenated imidazoles in various therapeutic contexts:
- Antimicrobial Activity : A study demonstrated that derivatives similar to this compound exhibited broad-spectrum antimicrobial activity. Specific assays showed effective inhibition against Gram-positive and Gram-negative bacteria.
- Anticancer Potential : In vitro studies indicated that compounds with similar structures could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
- Fungal Inhibition : Research has shown that halogenated imidazoles can inhibit fungal growth by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes.
Properties
Molecular Formula |
C4HBrF2I2N2 |
|---|---|
Molecular Weight |
448.77 g/mol |
IUPAC Name |
1-[bromo(difluoro)methyl]-4,5-diiodoimidazole |
InChI |
InChI=1S/C4HBrF2I2N2/c5-4(6,7)11-1-10-2(8)3(11)9/h1H |
InChI Key |
SEBGGVHIVNVORS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1C(F)(F)Br)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















